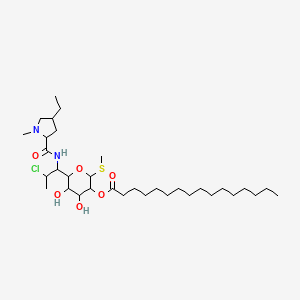

Clindamycin B Palmitate

Description

Conceptual Framework of Prodrug Design in Medicinal Chemistry

A prodrug is a pharmacologically inert compound that is converted into an active drug within the body through metabolic processes. ijpsjournal.comijnrd.org This strategy involves chemically modifying a known active drug to create a new entity with more favorable properties for administration and delivery. core.ac.uk The core principle is to mask undesirable drug properties temporarily. humanjournals.com Once administered, the prodrug travels through the body and is cleaved—either by specific enzymes or through chemical reactions—at or near its target site, releasing the active parent drug. ewadirect.com This bio-reversible derivatization is a cornerstone of modern drug development, with estimates suggesting that approximately 10% of all globally marketed drugs are prodrugs. ewadirect.com

Prodrugs are generally classified into two main categories:

Carrier-linked prodrugs : These consist of the active drug attached to a carrier molecule, often called a "promoiety." This bond is designed to be cleaved in vivo. The promoiety should be non-toxic and rapidly eliminated from the body after its cleavage from the drug. orientjchem.orgijpsjournal.com Clindamycin (B1669177) palmitate is a classic example of a carrier-linked prodrug, where palmitic acid acts as the promoiety.

Bioprecursor prodrugs : These are inactive molecules that are metabolically activated to the active drug through reactions like oxidation, reduction, or phosphorylation. ijpsjournal.comcentralasianstudies.org

The design of an effective prodrug must ensure that the linkage between the drug and the promoiety is stable enough to prevent premature release of the active drug but labile enough to be cleaved efficiently at the desired site to ensure therapeutic efficacy. if-pan.krakow.pl

The concept of using a precursor that metabolizes into an active therapeutic agent predates the formal term "prodrug." One of the earliest examples dates back to 1867, when acetanilide (B955) was introduced as an antipyretic agent, which was later discovered to be metabolized in the body to its active form, acetaminophen. orientjchem.org However, the term "prodrug" was first coined by Adrien Albert in 1958 to describe compounds that are inactive until they undergo a chemical or enzymatic transformation in vivo. ijnrd.orgcore.ac.uk

Early prodrug development was often the result of serendipity. The intentional design of prodrugs began to gain significant traction with examples like chloramphenicol (B1208) in the late 1950s. jiwaji.edu Scientists at the Parke-Davis company synthesized two prodrugs of chloramphenicol to address different formulation challenges: chloramphenicol sodium succinate (B1194679), which has high water solubility suitable for injections, and chloramphenicol palmitate, a less soluble ester used to create a tasteless oral suspension for children. orientjchem.orgjiwaji.edu

Since these early examples, the field of prodrug design has evolved significantly. Initial strategies focused on simple esterification or amidation to solve basic issues like taste or solubility. ijnrd.org Modern prodrug strategies are far more sophisticated, incorporating advanced chemical linkers and targeting specific enzymes or transporters to achieve site-specific drug delivery, reduce systemic toxicity, and improve the therapeutic index of medications. ijpsjournal.comewadirect.com This evolution has moved the prodrug concept from a last-resort tool to an integral part of the lead optimization phase in drug discovery. nih.gov

The primary motivation for designing a prodrug is to overcome a variety of undesirable properties of a parent drug molecule, which can be broadly categorized as pharmaceutical, pharmacokinetic, and pharmacodynamic barriers. if-pan.krakow.pl These challenges include poor aqueous solubility, low bioavailability, chemical instability, unpleasant taste or odor, and local irritation at the site of administration. humanjournals.comif-pan.krakow.pl

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation to exert its therapeutic effect. rroij.com Many drugs exhibit poor oral bioavailability due to factors like inefficient absorption across the gastrointestinal tract or significant presystemic metabolism in the gut wall or liver. jiwaji.edurroij.com

The prodrug approach can enhance bioavailability, primarily by increasing the lipophilicity of a drug. The cell membranes that a drug must cross to be absorbed are lipidic in nature. By attaching a lipophilic promoiety (such as the palmitate group in clindamycin palmitate), a polar drug can be made more lipid-soluble, thereby facilitating its passage through these membranes via passive diffusion. if-pan.krakow.plnih.gov

| Parent Drug | Prodrug | Improvement in Bioavailability | Rationale |

| Acyclovir | Valacyclovir | 3- to 5-fold increase | Valacyclovir is an L-valyl ester of acyclovir, which is actively transported by peptide transporters in the gut, leading to higher absorption. researchgate.net |

| Gabapentin | Gabapentin enacarbil | Significantly improved | Designed for enhanced absorption via intestinal and sodium-dependent multivitamin transporters. orientjchem.org |

| Etodolac | Various Ester Prodrugs | Increased bioavailability | Esterification of the carboxylic acid group increases lipophilicity and absorption. researchgate.net |

This table presents examples of how prodrug design has been used to enhance the bioavailability of various parent drugs.

An unpleasant taste is a major barrier to patient compliance, especially for pediatric and geriatric oral formulations. jddt.in The sensation of taste is mediated by the interaction of dissolved molecules with taste receptors on the tongue. Bitterness, in particular, can be a significant issue for many active pharmaceutical ingredients, including clindamycin. patsnap.com

The prodrug strategy for taste masking typically involves reducing the solubility of the drug in saliva. jddt.in By chemically modifying the parent drug—for instance, by creating an ester like clindamycin palmitate—its aqueous solubility is dramatically decreased. jiwaji.eduslideshare.net The less soluble prodrug does not dissolve sufficiently in the mouth to interact with taste receptors, effectively masking the bitter taste. jddt.in Once swallowed, the prodrug is hydrolyzed in the gastrointestinal tract to release the active, albeit bitter, parent drug, but by then it has passed the taste buds. patsnap.com

| Parent Drug | Prodrug | Property Altered | Outcome |

| Clindamycin | Clindamycin Palmitate | Decreased aqueous solubility | Masks the intense bitterness of the parent antibiotic, making it suitable for pediatric oral solutions. patsnap.compatsnap.com |

| Chloramphenicol | Chloramphenicol Palmitate | Decreased aqueous solubility | The ester prodrug is practically tasteless and is hydrolyzed to active chloramphenicol by pancreatic lipases after ingestion. jiwaji.edu |

This table illustrates the use of the prodrug approach for taste-masking purposes.

The solubility of a drug is a critical physicochemical property that affects its formulation and route of administration. nih.gov Prodrug design is a versatile tool that can be used to either increase or decrease a drug's aqueous solubility, depending on the therapeutic need. slideshare.net

Increasing Solubility: For parenteral (intravenous or intramuscular) administration, high aqueous solubility is often required. Many drugs are poorly soluble in water, making them difficult to formulate as injections. if-pan.krakow.plnih.gov By attaching a highly polar or ionizable promoiety, such as a phosphate (B84403) or succinate group, a prodrug with significantly enhanced water solubility can be created. orientjchem.orgnih.gov

Decreasing Solubility: Conversely, as discussed in the context of taste masking, a decrease in water solubility can be desirable. slideshare.net Creating a less soluble oral formulation can also be used to develop a suspension dosage form or to prolong the duration of drug action by slowing its dissolution and absorption. orientjchem.org

| Drug | Prodrug Form | Change in Solubility | Purpose |

| Chloramphenicol | Chloramphenicol Sodium Succinate | Increased aqueous solubility | Suitable for parenteral (IV) administration. jiwaji.edu |

| Chloramphenicol | Chloramphenicol Palmitate | Decreased aqueous solubility | Used for taste-masked oral suspension. jiwaji.eduslideshare.net |

| Paclitaxel | Paclitaxel Disulfide Prodrug | 6-100 times more soluble | Improved water solubility for administration. nih.gov |

| 10-hydroxycamptothecin | Glucuronide Prodrug | 80-fold more soluble | Enhanced solubility for anticancer compound. nih.gov |

This table provides examples of how the prodrug approach can be used to modify drug solubility for different formulation requirements.

Some drugs are chemically unstable under certain conditions, such as the acidic environment of the stomach or during storage, which can lead to degradation and loss of potency. ijpsjournal.com The prodrug approach can protect labile functional groups within the drug molecule from such degradation. ijpsjournal.com

By modifying a chemically reactive functional group (e.g., a hydroxyl, carboxyl, or amino group), the resulting prodrug can exhibit greater stability. jiwaji.edu For example, the self-catalyzed degradation of ampicillin (B1664943) in concentrated solutions, caused by the side-chain amino group attacking the β-lactam ring of another molecule, can be prevented by converting it into the prodrug hetacillin. jiwaji.edu After absorption, the prodrug is hydrolyzed to release the active ampicillin. jiwaji.edu This strategy ensures that the drug remains intact until it reaches the systemic circulation. ijpsjournal.comrroij.com

Rationales for Prodrug Development: Overcoming Biopharmaceutical Challenges

Definition and Classification of Prodrugs Relevant to Clindamycin Palmitate

Prodrugs are broadly categorized into two main classes: carrier-linked prodrugs and bioprecursors. nih.govpharmacy180.com This classification is based on their structural characteristics and the mechanism by which they are converted into the active drug.

Carrier-linked prodrugs consist of the active drug molecule attached to a carrier moiety through a chemically labile linkage. pharmacy180.comijpsonline.com This carrier is typically an inert group that is cleaved off in the body to release the active drug. pharmacy180.com The linkage is often an ester or an amide. pharmacy180.com Clindamycin palmitate falls into this category, where the palmitic acid acts as the carrier linked to the active clindamycin molecule. researchgate.netregionvasterbotten.se

Bioprecursors are inactive molecules that are chemically modified to the active drug, usually through metabolic processes like oxidation or reduction, without the need for a carrier molecule. nih.govpharmacy180.comijpsonline.com

| Prodrug Type | Description | Example |

| Carrier-Linked Prodrug | Active drug is covalently bonded to an inert carrier molecule. | Clindamycin Palmitate |

| Bioprecursor | Inactive molecule converted to the active drug through metabolic reactions. | Sulindac |

The activation of carrier-linked prodrugs like clindamycin palmitate primarily occurs through hydrolysis. pharmacy180.comijpsonline.com In the case of clindamycin palmitate, enzymatic hydrolysis, which happens rapidly in the gastrointestinal tract and liver, cleaves the ester bond between clindamycin and palmitic acid. researchgate.netpatsnap.comnih.gov This process releases the active clindamycin, allowing it to be absorbed and exert its antibacterial effect. patsnap.comnih.gov Studies have shown that both clindamycin palmitate hydrochloride and clindamycin hydrochloride reach their peak active serum levels at the same time, indicating a swift hydrolysis of the palmitate ester. regionvasterbotten.senih.gov

Role of Clindamycin Palmitate within the Lincosamide Antibiotic Class

Clindamycin belongs to the lincosamide class of antibiotics, which also includes its parent compound, lincomycin (B1675468). wikipedia.orgrcsb.org These antibiotics are known for their efficacy against a range of bacteria.

Structural Relationship to Clindamycin Base and Lincomycin

Clindamycin is a semi-synthetic antibiotic derived from lincomycin. wikipedia.orgwikipedia.org The key structural modification is the substitution of the 7(R)-hydroxyl group of lincomycin with a 7(S)-chloro group, which enhances its antibacterial activity. wikipedia.orgwikipedia.org Clindamycin palmitate is an ester of clindamycin, formed by attaching a palmitate group to the clindamycin molecule. researchgate.netregionvasterbotten.se Clindamycin B palmitate is an impurity that can be formed during the synthesis of clindamycin palmitate hydrochloride. chemicalbook.com It differs from clindamycin palmitate in the side chain attached to the pyrrolidine (B122466) ring. researchgate.netnih.gov

| Compound | Description |

| Lincomycin | A natural antibiotic produced by Streptomyces lincolnensis. wikipedia.org |

| Clindamycin | A semi-synthetic derivative of lincomycin with a chlorine atom replacing a hydroxyl group. wikipedia.orgwikipedia.org |

| Clindamycin Palmitate | An ester of clindamycin and palmitic acid, serving as a prodrug. researchgate.netregionvasterbotten.se |

| This compound | An impurity in the synthesis of Clindamycin Palmitate, differing in the alkyl group on the proline ring. chemicalbook.comnih.govkmpharma.in |

Inactivation and Subsequent Activation Concept

The core principle behind clindamycin palmitate is the temporary inactivation of the active drug, clindamycin, to improve its administration characteristics. patsnap.com The palmitate ester itself is microbiologically inactive. researchgate.netmedchemexpress.comimmunomart.comchemsrc.com Upon oral administration, the ester is rapidly hydrolyzed in the body, releasing the active clindamycin. google.comhres.canih.gov This in-vivo conversion is essential for the drug's therapeutic effect. patsnap.com The active clindamycin then works by inhibiting bacterial protein synthesis. patsnap.commedcentral.com It binds to the 50S ribosomal subunit of bacteria, interfering with the translocation process and halting the growth of the polypeptide chain. patsnap.comnih.govwikipedia.org

Structure

2D Structure

Properties

Molecular Formula |

C33H61ClN2O6S |

|---|---|

Molecular Weight |

649.4 g/mol |

IUPAC Name |

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |

InChI |

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |

InChI Key |

LSOHVGOQENSEGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Clindamycin Palmitate

Synthetic Pathways for Clindamycin (B1669177) Palmitate Hydrochloride

Protection and Deprotection Group Chemistry

A critical aspect of the chemical synthesis of clindamycin palmitate is the use of protecting groups to prevent unwanted side reactions. organic-chemistry.org Clindamycin possesses multiple hydroxyl groups with similar reactivity, making regioselective esterification challenging. nih.gov To achieve selective acylation at the 2-hydroxyl position, the more reactive hydroxyl groups at the 3 and 4 positions must be temporarily blocked. google.com

One common strategy involves the protection of the 3- and 4-hydroxyl groups as an isopropylidene ketal. google.com This is typically achieved by reacting clindamycin hydrochloride with a reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst such as p-toluenesulfonic acid or in a solvent like pyridine. google.com This forms 3,4-O-isopropylidene-clindamycin. google.com

Esterification Reaction Methodologies

Once the 3- and 4-hydroxyl groups are protected, the 2-hydroxyl group is available for esterification. The common method for this transformation is acylation using palmitoyl (B13399708) chloride. google.com The 3,4-O-isopropylidene-clindamycin is reacted with palmitoyl chloride in a suitable solvent. google.com This reaction results in the formation of the palmitate ester at the desired 2-position.

Following esterification, the resulting intermediate is subjected to deprotection to remove the isopropylidene group, and then treated with hydrochloric acid to form the final product, clindamycin palmitate hydrochloride. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of clindamycin palmitate hydrochloride. Key parameters that are often adjusted include temperature, reaction time, solvent, and the molar ratio of reactants.

For instance, in the protection step, the temperature and choice of acid catalyst can influence the rate and completeness of the reaction. google.com Similarly, during the esterification, controlling the temperature and the stoichiometry of palmitoyl chloride is important to drive the reaction to completion while minimizing the formation of byproducts. google.com The final crystallization step from a solvent like acetone (B3395972) is also a critical purification step that can significantly impact the purity of the final product. google.com Chinese patents describe detailed procedures aiming to improve yield and purity by carefully controlling these parameters and introducing specific reagents and washing steps to remove impurities. google.com

Enzymatic Synthesis Approaches for Clindamycin Palmitate

Enzymatic synthesis presents a greener and more efficient alternative to traditional chemical methods for producing clindamycin palmitate. acs.org These biocatalytic approaches offer high regioselectivity, reducing the need for complex protection and deprotection steps and often leading to higher yields. acs.orgacs.org

Lipase-Catalyzed Regioselective Synthesis (e.g., Candida antarctica lipase (B570770) B, Novozym 435, TLL hNF)

Lipases are enzymes that can catalyze esterification reactions with high specificity. acs.org Several studies have demonstrated the successful use of lipases for the one-step synthesis of clindamycin palmitate. acs.orgacs.orgacs.org

Candida antarctica lipase B (CALB) , particularly in its immobilized form as Novozym 435 , has proven to be a highly effective catalyst for this reaction. acs.orgacs.org In a typical process, clindamycin is reacted with an acyl donor, such as vinyl palmitate, in the presence of Novozym 435. acs.org This method achieves high conversion rates (over 90%) and excellent regioselectivity for the 2-hydroxyl group. acs.orgacs.org The reaction is often carried out in organic solvents like toluene (B28343) or hexane, where hydrophobic solvents tend to give higher conversions. acs.org

Thermomyces lanuginosus lipase (TLL) has also been investigated for this synthesis, particularly when immobilized in hybrid nanoflowers (hNFs). researchgate.netrsc.org TLL-hNFs have shown high catalytic activity and thermal stability. rsc.org

The choice of lipase is critical for the success of the synthesis. For example, while Novozym 435 gives a high yield, other lipases like those from Rhizomucor miehei and Candida rugosa show moderate yields, and some, such as porcine pancreas lipase, exhibit poor activity for this specific reaction. acs.org

Development and Characterization of Biocatalyst Systems (e.g., Hybrid Nanoflowers)

To enhance the stability and reusability of lipases, researchers have developed advanced biocatalyst systems. One promising approach is the use of organic-inorganic hybrid nanoflowers (hNFs). researchgate.netresearchgate.net

These nanoflower structures are formed by the self-assembly of an organic component (the enzyme) and an inorganic component (such as calcium phosphate). researchgate.netrsc.org This immobilization technique can lead to biocatalysts with a high surface area, increased stability, and excellent catalytic activity. researchgate.net

For the synthesis of clindamycin palmitate, TLL immobilized in calcium phosphate-based hybrid nanoflowers (TLL-hNFs) has demonstrated significant potential. researchgate.netrsc.org In one study, TLL-hNFs achieved a yield of up to 71.9% for the synthesis of clindamycin palmitate. rsc.org These biocatalyst systems offer several advantages over free enzymes, including improved thermal stability and the ability to be reused for multiple reaction cycles. researchgate.net For instance, TLL-hNFs retained most of their activity even at elevated temperatures where the free enzyme was completely inactive. researchgate.net

Table 1: Comparison of Different Lipases in the Synthesis of Clindamycin Palmitate

| Lipase Catalyst | Support/Form | Acyl Donor | Solvent | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Immobilized | Vinyl Palmitate | Toluene | >90% conversion | acs.orgacs.org |

| Lipozyme TL IM (Thermomyces lanuginosus) | Immobilized | Vinyl Palmitate | Toluene | Moderate Yield | acs.org |

| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | Vinyl Palmitate | Toluene | Moderate Yield | acs.org |

| Candida rugosa lipase | Free | Vinyl Palmitate | Toluene | Moderate Yield | acs.org |

| TLL-hNFs (Thermomyces lanuginosus) | Hybrid Nanoflower | Vinyl Palmitate | Petroleum Ether | 70.0% yield | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Clindamycin |

| Clindamycin B Palmitate |

| Clindamycin Palmitate |

| Clindamycin Palmitate Hydrochloride |

| Palmitic acid |

| Palmitoyl chloride |

| 2,2-dimethoxypropane |

| p-toluenesulfonic acid |

| Pyridine |

| Acetone |

| Toluene |

| Hexane |

| Vinyl palmitate |

| Glacial acetic acid |

| Hydrochloric acid |

| Calcium phosphate (B84403) |

Process Optimization for Green Chemistry Principles in Synthesis

In pursuit of a more sustainable and efficient manufacturing process, research has focused on enzymatic synthesis as a green alternative. A significant breakthrough has been the use of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, to catalyze the regioselective acylation of clindamycin. acs.orgresearchgate.net This biocatalytic approach offers a one-step synthesis of clindamycin palmitate, circumventing the need for protecting groups. The enzyme demonstrates high regioselectivity, specifically targeting the 2-hydroxyl group for esterification. researchgate.net

Studies have demonstrated that this lipase-catalyzed synthesis can achieve a conversion rate of over 90% within 12 hours when using toluene as the solvent. acs.orgresearchgate.net Further research has explored other solvents, such as petroleum ether, where a yield of 70.0% was achieved at 30°C using a lipase biocatalyst. researchgate.net The high conversion and exceptional regioselectivity make this enzymatic process a highly attractive and environmentally friendly method for producing clindamycin ester derivatives. acs.orgresearchgate.net The application of green chemistry principles is further underscored by reviews highlighting the need for more eco-efficient analytical methods in quality control, suggesting a broader shift towards sustainability in the lifecycle of clindamycin products. rjeid.com

Table 1: Comparison of Traditional vs. Enzymatic Synthesis of Clindamycin Palmitate

| Feature | Traditional Chemical Synthesis | Lipase-Catalyzed Enzymatic Synthesis |

|---|---|---|

| Number of Steps | Multiple (includes protection/deprotection) | One-step |

| Selectivity | Requires protecting groups for regioselectivity | Highly regioselective for the 2-hydroxyl group |

| Reported Yield/Conversion | < 50% overall yield acs.orgresearchgate.net | > 90% conversion acs.orgresearchgate.net |

| Catalyst | Chemical reagents | Immobilized enzyme (e.g., Novozym 435) acs.org |

| Green Chemistry Alignment | Low (generates waste, complex process) | High (reduced steps, biodegradable catalyst) |

Research on Clindamycin Palmitate Derivatives and Related Compounds

Synthesis of Novel Ester Derivatives for Targeted Properties

Research into clindamycin derivatives extends beyond the palmitate ester to the creation of novel esters designed to impart specific, targeted properties such as altered therapeutic applications or modified drug delivery profiles.

One area of investigation involves creating hybrid molecules for new therapeutic indications. For example, novel clindamycin-squaramide esters have been synthesized with the goal of developing new antimalarial agents. nih.gov In this strategy, clindamycin is first converted to an amine derivative, which then reacts with diethyl squarate to yield a clindamycin-monosquaramide ester. nih.gov This ester serves as a linker to tether the clindamycin scaffold to other molecules, creating hybrid compounds with potentially enhanced or novel biological activities. nih.gov

Another focus is on developing derivatives for advanced drug delivery systems. Researchers have synthesized polymer-clindamycin conjugates through lipase-catalyzed esterification. researchgate.net This approach aims to create prodrugs that can be incorporated into materials for sustained or controlled release. For instance, clindamycin palmitate has been studied as an implantable, slow-release form of the antibiotic. researchgate.net This demonstrates how modifying the ester portion of the molecule can be a strategy to control the pharmacokinetic properties of the parent drug.

Table 2: Examples of Novel Clindamycin Ester Derivatives

| Derivative Class | Synthetic Strategy | Targeted Property |

|---|---|---|

| Squaramide Hybrids | Reaction of clindamycin amine with diethyl squarate to form a squaramide ester linker. nih.gov | Novel antimalarial activity. nih.gov |

| Polymer Conjugates | Lipase-catalyzed esterification to attach clindamycin to a polymer backbone. researchgate.net | Sustained/controlled drug delivery. researchgate.net |

Investigation of Alternative Salt Forms and Their Synthetic Routes

Besides esterification, the properties of clindamycin can be modified by forming different salts, with clindamycin hydrochloride and clindamycin phosphate being the most prominent examples. Research in this area focuses on their synthesis and the characterization of their physical forms, which can influence formulation and stability.

Clindamycin Phosphate: This salt is a key derivative used in various pharmaceutical formulations. Its synthesis typically involves a multi-step process starting from clindamycin or its hydrochloride salt. A common route includes the protection of the 3- and 4-hydroxyl groups, often by forming an isopropylidene ketal using 2,2-dimethoxypropane. google.comgoogle.comjustia.com The protected clindamycin is then phosphorylated at the 2-position. This has been achieved using agents like bis(2,2,2-trichloroethyl) phosphochloridate or phosphorus oxychloride in the presence of an acid-binding agent such as 1,2,4-triazole. google.comjustia.comgoogle.com The final step involves the hydrolytic removal of the protecting groups to yield clindamycin phosphate. google.comgoogle.com Research has also identified and characterized six distinct solid-state forms of clindamycin phosphate, including solvates, a hydrate, and polymorphs, which can transform under different conditions. researchgate.net

Clindamycin Hydrochloride: This water-soluble salt is a common form of the antibiotic. google.com Its synthesis from lincomycin (B1675468) involves a chlorination reaction. google.com The hydrochloride salt itself often serves as the starting material for producing other derivatives, such as clindamycin palmitate hydrochloride. google.com The synthesis process for the palmitate salt from clindamycin hydrochloride involves steps such as forming the 3,4-o-isopropylidene-clindamycin condensate, followed by acylation with palmitoyl chloride in the presence of a base like triethylamine. google.com

Clindamycin Free Base: While the salt forms are common, the clindamycin free base has also been investigated. It is characterized by low water solubility, in contrast to the hydrochloride salt. google.com This property makes the crystalline free base a potential candidate for developing new formulations that could offer prolonged drug action through slower dissolution. google.com

Molecular Mechanisms of Clindamycin Palmitate Activation and Metabolism

Hydrolysis of the Ester Linkage to Yield Active Clindamycin (B1669177)

Clindamycin palmitate is rendered active through the hydrolysis of its ester linkage, a process that liberates the active clindamycin molecule. This bioactivation is a critical step for its therapeutic efficacy.

Enzymatic Hydrolysis Pathways (e.g., Esterases in the Intestinal Tract)

Upon oral administration, clindamycin palmitate hydrochloride is readily hydrolyzed in the gastrointestinal tract. nih.govpatsnap.com This rapid conversion is facilitated by enzymatic activity, primarily by esterases present in the liver and the gastrointestinal tract, which cleave the palmitate group from the clindamycin molecule. patsnap.com This enzymatic action ensures that the active drug, clindamycin, is available for absorption. nih.gov Studies comparing clindamycin palmitate hydrochloride with clindamycin hydrochloride have shown that both formulations reach their peak active serum levels at the same time, indicating a swift and efficient hydrolysis of the palmitate ester in vivo. nih.govnih.gov Although clindamycin palmitate hydrochloride is inactive in vitro, this rapid in vivo hydrolysis effectively converts it to the antibacterially active clindamycin. nih.govmedchemexpress.comresearchgate.net

Chemical Hydrolysis Mechanisms and Kinetics

The stability of clindamycin is pH-dependent. Clindamycin can undergo several hydrolytic decomposition reactions. At a low pH, hydrolysis of the thioglycoside group can occur, while at a pH above 5, hydrolysis of the 7-chloro group is possible. pharmacylibrary.com Amide hydrolysis is another significant decomposition reaction. pharmacylibrary.com The maximum stability for clindamycin is observed at a pH of 4, although it remains reasonably stable within a pH range of 1 to 6.5. pharmacylibrary.com

Factors Influencing Hydrolysis Rate and Extent of Conversion

The concentration of clindamycin palmitate hydrochloride in an aqueous solution can influence its state and, consequently, its hydrolysis. At concentrations above 2.2 x 10⁻³ M, it forms micelles. nih.gov However, when micellar solutions are diluted to concentrations below 2.0 x 10⁻³ M, the solution can become turbid. nih.gov This turbidity is due to the unionized drug, produced by the hydrolysis of the salt, separating from the solution at concentrations too low for micelle formation. nih.gov This phenomenon of phasing out at concentrations below a critical point is predicted to be a general characteristic for weakly ionized surfactants where the unionized form has low water solubility. nih.gov

Metabolic Pathways of Clindamycin (Active Moiety)

Once activated, clindamycin undergoes metabolism primarily in the liver, leading to the formation of several metabolites.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) in Oxidative Metabolism

The metabolism of clindamycin is predominantly carried out by the cytochrome P450 enzyme system in the liver. nih.govnih.gov In vitro studies using human liver and intestinal microsomes have identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of clindamycin. nih.govresearchgate.netfda.govnih.govnih.govnih.gov The cytochrome P450 isoenzyme CYP3A5 also contributes to this process, but to a lesser extent. nih.govresearchgate.netfda.govnih.govnih.govdrugs.com The involvement of CYP3A4 is supported by evidence showing that the formation of clindamycin's major metabolite, clindamycin sulfoxide (B87167), correlates with CYP3A-catalyzed testosterone (B1683101) 6β-hydroxylase activity and is significantly inhibited by ketoconazole, a specific inhibitor of CYP3A4. nih.gov

Formation of Major Metabolites: Clindamycin Sulfoxide and N-Desmethylclindamycin

The oxidative metabolism of clindamycin results in the formation of two main metabolites: clindamycin sulfoxide and N-desmethylclindamycin. nih.govfda.govdrugs.comdrugbank.com Clindamycin sulfoxide is the major metabolite, formed through the S-oxidation of clindamycin, a reaction primarily catalyzed by CYP3A4. researchgate.netnih.govcaymanchem.com This metabolite is known to be active. caymanchem.com The other, minor metabolite is N-desmethylclindamycin. nih.govresearchgate.netfda.govdrugs.comdrugbank.com In vitro studies have shown that clindamycin sulfoxide accounts for over 90% of the total metabolized clindamycin, while N-desmethylclindamycin represents less than 10%. researchgate.net

Minor Metabolic Transformations

Following the initial hydrolysis of the palmitate ester, which releases the active clindamycin moiety, the drug undergoes further metabolism, primarily in the liver. While the major metabolic pathway leads to the formation of clindamycin sulfoxide, a lesser but significant route results in N-demethylation.

In Vitro Models for Studying Prodrug Activation and Metabolism

To understand the complex processes of prodrug activation and subsequent metabolism without the variables of in vivo studies, researchers rely on various in vitro models. researchgate.net These systems allow for a controlled environment to investigate specific enzymatic activities and metabolic pathways. For a prodrug like clindamycin palmitate, these models are crucial for determining the rate and location of its conversion to the active clindamycin and the subsequent metabolism of the active drug. patsnap.comresearchgate.net In vitro systems such as liver slices, hepatocytes, and subcellular fractions are commonly employed. researchgate.netmdpi.com

Human Liver and Intestinal Microsome Studies

Human liver and intestinal microsomes are invaluable tools for metabolic research. nih.govresearchgate.net Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when cells are broken up in the laboratory. They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. researchgate.netmdpi.com

Table 1: Summary of In Vitro Metabolism of Clindamycin

| Enzyme | Metabolite | Metabolic Pathway | Contribution |

|---|---|---|---|

| CYP3A4 | Clindamycin Sulfoxide | S-oxidation | Major |

| CYP3A4 | N-desmethylclindamycin | N-demethylation | Minor |

| CYP3A5 | Clindamycin Sulfoxide | S-oxidation | Minor |

| CYP3A5 | N-desmethylclindamycin | N-demethylation | Minor |

Cellular and Subcellular Fraction Assays

Cellular and subcellular fraction assays are fundamental to mechanistic drug metabolism studies. The process involves the separation of cellular components into different fractions based on their size, density, and weight through differential centrifugation. abcam.com This allows researchers to isolate specific organelles, such as nuclei, mitochondria, and microsomes, from the cytosol. abcam.com

By incubating a drug compound with these isolated fractions, it is possible to pinpoint the location of specific metabolic activities. For instance, the use of the microsomal fraction, which is rich in CYP enzymes, is central to studying Phase I metabolic reactions. researchgate.net Assays using S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a broader view of metabolism. researchgate.net In the study of clindamycin, these assays, particularly with the microsomal fraction, have confirmed that the S-oxidation and N-demethylation reactions occur within the endoplasmic reticulum of liver cells, where CYP3A4 and CYP3A5 are located. nih.govresearchgate.net

Analytical Methodologies and Quality Control Research

Chromatographic Methods for Assay and Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay and purity profiling of Clindamycin (B1669177) Palmitate Hydrochloride and its related substances, including the impurity Clindamycin B Palmitate. The development and validation of robust HPLC methods are crucial for ensuring the quality and consistency of the drug substance and its formulations.

Method development for Clindamycin Palmitate involves creating a simple, efficient, and robust analytical procedure for its determination in both bulk drug substance and commercial oral solutions ugm.ac.id. Validation is performed according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose ugm.ac.idtentamus-pharma.co.uk. A typical validation process addresses characteristics like accuracy, precision, specificity, linearity, range, and robustness nih.gov.

For instance, one developed method demonstrated linearity over an analytical range of 15 - 500 μg/mL with a correlation coefficient (r²) greater than 0.999 ugm.ac.id. The accuracy of this method was established with recovery values between 92.0% and 103.8%, while precision was demonstrated with relative standard deviation (RSD) values ranging from 0.67% to 1.52% researchgate.net. The applicability of such validated methods is confirmed by analyzing commercially available drug products, with potency results consistently showing high levels of the active ingredient ugm.ac.id. These methods represent a significant improvement over older techniques by offering simpler mobile phase preparation, reduced organic solvent consumption, and avoiding the need for ion-pairing agents ugm.ac.id.

The optimization of the stationary phase (the column) and the mobile phase is critical for achieving efficient separation and elution of Clindamycin Palmitate and its related compounds. Due to the strong interaction of the fourteen-carbon chain of the palmitate group with traditional C18 stationary phases, elution can be challenging nih.gov. To overcome this, various approaches have been explored.

One strategy involves using a cyano stationary phase, which has lower hydrophobicity than C18, facilitating a more efficient elution of basic amines like clindamycin nih.gov. In one optimized method, a Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 μm) was used ugm.ac.id.

Mobile phase composition is equally important. An acidic pH (e.g., pH 3.0) is often chosen because, at this pH, Clindamycin Palmitate Hydrochloride is positively charged, making it easier to elute from a reverse-phase column ugm.ac.idnih.gov. A simplified isocratic mobile phase consisting of potassium phosphate (B84403) buffer (5 mM, pH 3.0), acetonitrile (B52724), and tetrahydrofuran (B95107) (20:75:5, v/v/v) has been successfully used, providing good peak symmetry and less baseline noise ugm.ac.id. Another method employed a mobile phase of 0.5% Triethylamine in a 1:9 (v/v) water:methanol (B129727) mixture, adjusted to pH 5.0 tentamus-pharma.co.ukni.ac.rs. The optimization aims to achieve a balance between resolution, run time, and the complexity of mobile phase preparation nih.gov.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 μm) ugm.ac.id | XTerra RP18 (250 mm × 4.6 mm, 5 µm) tentamus-pharma.co.ukni.ac.rs |

| Mobile Phase | Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) ugm.ac.id | 0.5% Triethylamine in 1:9 (v/v) water:methanol, adjusted to pH 5.0 with orthophosphoric acid tentamus-pharma.co.ukni.ac.rs |

| Flow Rate | 1.0 mL/min ugm.ac.id | 1.50 mL/min tentamus-pharma.co.ukni.ac.rs |

| Detection | UV at 210 nm ugm.ac.id | UV at 210 nm tentamus-pharma.co.ukni.ac.rs |

| Column Temperature | 25°C ugm.ac.id | Not specified |

The choice of detector is a critical aspect of HPLC method development. For Clindamycin Palmitate, both Ultraviolet (UV) and Refractive Index (RI) detectors have been utilized.

UV Detection: Clindamycin Palmitate lacks a strong UV-absorbing chromophore, which means it can only be detected at low UV wavelengths, typically around 210 nm ni.ac.rs. Despite this, UV detectors are commonly used due to their robustness, stability, and wide availability nih.govhmdb.ca. The use of mobile phase components with a low UV cutoff, such as acetonitrile (UV cutoff ~190 nm) instead of methanol (UV cutoff @ 240 nm), is preferred to minimize interference from the mobile phase itself nih.gov.

Refractive Index (RI) Detection: The compendial method from the United States Pharmacopoeia has historically used a C18 reversed-phase column with an RI detector researchgate.net. RI detectors are universal but have disadvantages, including sensitivity to environmental changes and long equilibration periods, which can negatively impact routine analysis ni.ac.rs. An isocratic reverse-phase HPLC method using an RI detector has been employed to detect a total of 12 impurities in Clindamycin Palmitate Hydrochloride, including this compound mdpi.com.

System Suitability Testing (SST): SST is an integral part of any analytical method, designed to ensure the validity of the procedure and the proper functioning of the chromatographic system before sample analysis nih.govscirp.org. Key SST parameters include resolution, retention time, column efficiency (plate number), and peak symmetry (tailing factor) scirp.org. For Clindamycin Palmitate analysis, a system suitability standard is often prepared containing the main compound and a major impurity, such as Lincomycin (B1675468), to verify the resolution between the peaks nih.gov. An adequate resolution of greater than 1.5 between Clindamycin Palmitate Hydrochloride and Lincomycin demonstrates the method's specificity nih.gov.

Robustness Studies: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage nih.govni.ac.rs. The study involves varying parameters such as the HPLC pump flow rate, column temperature, mobile phase pH, and the organic composition of the mobile phase nih.gov. The system suitability parameters are then evaluated under these varied conditions to ensure they still meet the acceptance criteria nih.gov.

| Parameter | Variation |

|---|---|

| HPLC Pump Flow Rate | ± 2.5% nih.gov |

| Auto-sampler Injector Volume | ± 10% nih.gov |

| Column Compartment Temperature | ± 2°C nih.gov |

| Mobile Phase pH | ± 0.1 nih.gov |

| Organic Composition (Tetrahydrofuran) | ± 20% nih.gov |

Gas Chromatography (GC) Applications for Determination

While HPLC is the predominant technique, Gas Chromatography (GC), specifically Gas-Liquid Chromatography (GLC), has also been applied for the determination of clindamycin and its related compounds nih.gov. GC is a powerful technique for the analysis of volatile and thermally stable compounds and is used in pharmaceutical quality control for impurity analysis and assessing the purity of drug compounds tentamus-pharma.co.uk.

The application of GLC for analyzing clindamycin and its derivatives, including palmitate esters, has been documented nih.gov. However, compared to HPLC, GC methods for clindamycin may require more complex sample manipulation and preparation steps hmdb.ca. This complexity can be a drawback for routine quality control analysis. Despite these challenges, GC remains a viable technique in pharmaceutical analysis, offering high resolution and sensitivity for specific applications tentamus-pharma.co.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal analytical technique for the characterization of this compound, particularly in its role as an impurity within Clindamycin Palmitate Hydrochloride drug substances. nih.govresearchgate.net This method combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the precise mass analysis offered by mass spectrometry.

In the analysis of clindamycin-related compounds, reversed-phase HPLC is commonly employed to separate the main component from its impurities, including this compound. researchgate.net The separation is typically achieved on a C18 or similar nonpolar stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net

Once separated chromatographically, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used technique that generates charged molecular ions from the analytes with minimal fragmentation. nih.gov The mass analyzer then determines the mass-to-charge ratio (m/z) of these ions. For this compound, this allows for the accurate determination of its molecular weight, confirming its identity. nih.govresearchgate.net LC-MS analysis is crucial for detecting and quantifying impurities present at levels as low as 0.05% to 0.5%. nih.govresearchgate.net

Table 1: Molecular Information for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| This compound | C₃₃H₆₁ClN₂O₆S | 649.37 | Impurity pharmaffiliates.com |

| Clindamycin Palmitate | C₃₄H₆₃ClN₂O₆S | 663.40 | Active Prodrug |

| Lincomycin Palmitate | C₃₄H₆₄N₂O₇S | 660.95 | Impurity nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and related substances. These techniques provide detailed information about the molecule's atomic composition and connectivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to characterize this compound, providing a detailed map of the hydrogen and carbon skeletons of the molecule.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the spectrum of this compound, characteristic signals would be expected for the protons of the palmitate ester chain (long-chain alkyl signals), the sugar moiety, and the pyrrolidine (B122466) ring of the clindamycin B core.

¹³C NMR (Carbon-13 NMR): This method provides information about the different carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the long alkyl chain of the palmitate group, and the various carbons of the clindamycin B structure. The key difference between Clindamycin Palmitate and this compound lies in the substitution at the N-methyl position of the pyrrolidine ring, which would be reflected by distinct chemical shifts in the ¹³C NMR spectrum.

Table 2: Expected NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Nucleus | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Alkyl Chain (Palmitate) | ¹H | 0.8 - 1.6 |

| Alkyl Chain (Palmitate) | ¹³C | 14 - 40 |

| Ester Carbonyl (C=O) | ¹³C | 170 - 180 |

| Sugar Moiety Protons | ¹H | 3.0 - 5.5 |

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) analysis, is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. This technique is valuable for confirming the presence of key structural features. For instance, the IR spectrum of pure clindamycin shows peaks at 3277 and 3377 cm⁻¹ due to O-H stretching and at 1685 cm⁻¹ due to the N-C=O stretching of the amide group. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Hydroxyl) | 3200 - 3500 (Broad) | Stretching vibration |

| N-H (Amide) | 3100 - 3500 | Stretching vibration |

| C-H (Alkyl) | 2850 - 3000 | Stretching vibration |

| C=O (Ester) | 1735 - 1750 | Stretching vibration |

| C=O (Amide) | 1630 - 1680 | Stretching vibration |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound with high accuracy. nih.gov For this compound, MS analysis confirms the molecular mass of 649.37 g/mol . pharmaffiliates.com High-resolution mass spectrometry can provide the exact elemental composition. Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.gov The positive ESI-MS/MS of clindamycin and its derivatives shows diagnostic fragments, including neutral losses of H₂O, HCl, and methanethiol, which are specific and useful for identifying lincosamide antibiotics and their related impurities. researchgate.netnih.gov

Identification, Isolation, and Characterization of Impurities and Degradation Products

This compound is itself identified as a process-related impurity in Clindamycin Palmitate Hydrochloride. nih.govresearchgate.net The comprehensive quality control of the active pharmaceutical ingredient (API) requires the identification, isolation, and characterization of all significant impurities. Techniques such as preparative HPLC are used to isolate sufficient quantities of impurities like this compound from crude samples or mother liquors for full structural characterization using the spectroscopic methods described above. nih.govresearchgate.net

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways. nih.govijrpp.com These studies are essential for developing and validating stability-indicating analytical methods, which are quantitative procedures that can detect changes in the API's concentration without interference from degradation products, impurities, or excipients. ijrpp.compnrjournal.com

For clindamycin palmitate, forced degradation studies involve exposing the compound to a range of stress conditions to generate potential degradation products. scirp.org The goal is to achieve a target degradation of approximately 5-20%. pnrjournal.com The resulting mixtures are then analyzed, typically by HPLC, to separate the parent drug from any newly formed degradants. researchgate.net This process demonstrates the specificity of the analytical method and provides insight into the intrinsic stability of the molecule. nih.gov

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, room temperature to elevated temperature | To investigate degradation in acidic conditions |

| Base Hydrolysis | 0.1 M NaOH, room temperature | To investigate degradation in basic conditions scirp.org |

| Oxidation | 3-10% H₂O₂, room temperature | To investigate oxidative degradation pathways scirp.org |

| Thermal Degradation | 55-70°C | To assess the effect of heat on stability scirp.org |

Structural Elucidation of Known and Unknown Impurities (e.g., this compound, Sulfoxides, Laurates, Myristates, Stearates, Isomers)

The quality control of clindamycin palmitate hydrochloride involves a thorough understanding and characterization of its potential impurities. Research has successfully identified, isolated, and characterized numerous impurities from crude samples and enriched mother liquors. nih.govresearchgate.net The primary analytical technique for detecting these impurities is isocratic reverse-phase high-performance liquid chromatography (HPLC), often with a refractive index (RI) detector, which has been shown to detect impurities at levels ranging from 0.05% to 0.5%. nih.govresearchgate.net

For structural elucidation, a combination of advanced spectroscopic techniques is employed. Following isolation, typically by preparative HPLC, the molecular weights of the impurities are first determined using Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.govresearchgate.net Subsequently, definitive structural information is obtained through spectral data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govresearchgate.net

Through these methods, a variety of impurities related to clindamycin palmitate have been characterized. These include process-related impurities and degradation products. nih.govresearchgate.net A significant study identified and elucidated the structures of ten distinct impurities. nih.govresearchgate.net

Identified Impurities in Clindamycin Palmitate Hydrochloride:

| Impurity Number | Compound Name | Type |

|---|---|---|

| I | Clindamycin Palmitate Sulphoxides (α/β-isomers) | Oxidation Product |

| II | Clindamycin Laurate | Ester variant |

| III | Lincomycin Palmitate | Starting material related |

| IV | Clindamycin Myristate | Ester variant |

| V | Epiclincomycin Palmitate | Isomer |

| VI | Clindamycin Palmitate 3-isomer | Isomer |

| VII | Clindamycin Pentadecanoate | Ester variant |

| VIII | This compound | Related substance |

| IX | Clindamycin Heptadecanoate | Ester variant |

This table is based on data from a comprehensive impurity profiling study. nih.govresearchgate.net

The presence of various fatty acid esters of clindamycin, such as laurate, myristate, pentadecanoate, heptadecanoate, and stearate (B1226849), highlights the complexity of the synthesis and purification processes. nih.govresearchgate.net Isomeric impurities like epiclindamycin palmitate and the 3-isomer of clindamycin palmitate are also critical to identify and control. nih.govresearchgate.net

Quantitative Determination of Impurity Levels

The quantitative determination of impurity levels is a critical aspect of quality control for clindamycin palmitate. Validated analytical methods are essential for ensuring that impurities are maintained below established safety thresholds. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.

A robust, isocratic reversed-phase HPLC method with UV detection (at 210 nm) has been developed and validated for the simultaneous determination of clindamycin palmitate hydrochloride and its related impurities. scirp.orgscirp.org This method offers significant improvements over older techniques by using a simple mobile phase without ion-pairing agents and incorporating a buffer to ensure pH control and reproducibility of retention times. scirp.org The method demonstrates specificity, with the ability to resolve clindamycin palmitate from its key synthetic precursor, lincomycin, and other related substances. scirp.orgscirp.org

Validation of these quantitative methods is performed according to established guidelines, such as those from the United States Pharmacopeia (USP). scirp.org Key validation parameters include linearity, range, accuracy, and precision. scirp.orgscirp.org

Validation Parameters for a Quantitative HPLC-UV Method:

| Parameter | Clindamycin Palmitate HCl (CPH) | Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | Excellent correlation between peak area and concentration. |

| Analytical Range | 15 - 500 µg/mL | Wide range suitable for assay and dissolution testing. scirp.orgscirp.org |

| Accuracy (% Recovery) | 92.0% - 103.8% | High accuracy across low, medium, and high concentrations. scirp.orgscirp.org |

| Precision (% RSD) | 0.67% - 1.52% | High precision for intra- and inter-day analyses. scirp.orgscirp.org |

Studies have shown that impurities in clindamycin palmitate hydrochloride can be detected at levels between 0.05% and 0.5%. nih.govresearchgate.net The limit of quantitation (LOQ) for these methods is established to ensure that even trace levels of impurities can be accurately measured. For instance, the accuracy for the related impurity lincomycin was confirmed at 0.1% of the target assay concentration, demonstrating the method's sensitivity. researchgate.net

Dissolution Testing Methodologies for Formulated Products

Dissolution testing is a crucial in vitro test for assessing the performance of formulated drug products, such as oral solutions or dispersible tablets of clindamycin palmitate. It measures the rate and extent to which the active pharmaceutical ingredient (API) is released from the dosage form and becomes available for absorption. dissolutiontech.com For clindamycin palmitate, which is an inactive prodrug that requires in vivo hydrolysis to the active clindamycin, understanding its dissolution characteristics is fundamental to ensuring product quality and bioavailability. nih.govresearchgate.netresearchgate.net

Developing a dissolution method for clindamycin palmitate formulations is challenging due to the compound's amphiphilic nature and highly pH-dependent solubility. scirp.orgresearchgate.net

Optimization of Dissolution Media and Apparatus Parameters

The selection and optimization of dissolution media and apparatus parameters are critical for developing a meaningful and reproducible test method. The goal is to create conditions that can differentiate between formulations with different release characteristics.

Apparatus: The USP Apparatus 2 (paddle method) is commonly employed for testing solid oral dosage forms and suspensions of clindamycin palmitate. dissolutiontech.comresearchgate.net Agitation speed is a key parameter; speeds of 50 rpm, 75 rpm, and 100 rpm have been utilized depending on the specific formulation and method objectives. researchgate.netdissolutiontech.comresearchgate.netfda.gov

Dissolution Media: Due to the low aqueous solubility of clindamycin palmitate at neutral pH, the use of surfactants in the dissolution medium is often necessary to achieve sink conditions. fda.gov

Surfactants: A solution of 0.4% sodium dodecyl sulfate (B86663) (SDS) has been successfully used as a dissolution medium for clindamycin palmitate hydrochloride dispersible tablets and suspensions. researchgate.netresearchgate.net The use of surfactants helps to mimic the solubilizing effects of bile salts in the gastrointestinal tract.

pH: The pH of the medium is a critical factor. Given that clindamycin palmitate's solubility increases significantly at a pH below 3.7, acidic media can also be considered. scirp.org However, methods are often developed to assess dissolution in simulated intestinal fluid (pH 6.8) with surfactants to better reflect in vivo conditions. fda.gov

Volume: The volume of the dissolution medium is typically 900 mL. dissolutiontech.comfda.gov

An example of method optimization involved comparing different concentrations of the non-ionic surfactant polysorbate 80 in a glycerol-gelatin base for clindamycin phosphate pessaries. This study highlighted that while surfactants are necessary, their concentration must be optimized, as higher concentrations can sometimes lead to slower drug release. dissolutiontech.com

Optimized Dissolution Parameters Example:

| Parameter | Setting | Formulation Type |

|---|---|---|

| Apparatus | USP Apparatus 2 (Paddle) | Dispersible Tablets / Suspension |

| Rotation Speed | 75 rpm | Dispersible Tablets / Suspension researchgate.netresearchgate.net |

| Medium | 0.4% Sodium Dodecyl Sulfate (SDS) | Dispersible Tablets / Suspension researchgate.netresearchgate.net |

| Volume | 900 mL | General dissolutiontech.comfda.gov |

| Temperature | 37 ± 0.5 °C | General dissolutiontech.comfda.gov |

Correlation of Dissolution Profiles with Physicochemical Properties

The dissolution behavior of clindamycin palmitate is intrinsically linked to its unique physicochemical properties. Understanding this correlation is essential for rational formulation development and for interpreting dissolution data.

The key physicochemical property governing the dissolution of clindamycin palmitate hydrochloride is its amphiphilic nature, which results from the hydrophobic palmitate chain and the hydrophilic clindamycin base. scirp.org This leads to a highly pH-dependent solubility profile and the formation of micelles in aqueous solutions. scirp.orgnih.gov

pH-Dependent Solubility: The compound exhibits anomalous solubility. It is practically insoluble at a pH above 5.8 (e.g., 0.001 mg/mL). scirp.orgresearchgate.net As the pH drops below 3.7, its solubility increases dramatically (to over 50 mg/mL), which is attributed to the protonation of the clindamycin moiety and subsequent micelle formation. scirp.orgnih.gov This property directly impacts the choice of dissolution medium; dissolution will be significantly faster in acidic media or in media containing surfactants that facilitate the wetting and solubilization of the poorly soluble free base form.

Micelle Formation: Clindamycin 2-palmitate hydrochloride is known to form micelles in aqueous solutions at concentrations above its critical micelle concentration (CMC), which is approximately 2.2 x 10⁻³ M. nih.gov Below this concentration, dilution can cause the unionized drug to phase out of solution, leading to turbidity. nih.gov This phenomenon underscores the importance of maintaining sink conditions during dissolution testing, often necessitating the use of surfactants to keep the dissolved drug in solution and prevent precipitation. The dissolution rate can be influenced by how quickly the formulation releases the drug to form micelles or be solubilized by surfactant micelles present in the medium.

Therefore, a direct correlation exists: formulations that can effectively lower the micro-environmental pH or that contain excipients promoting wetting and interaction with the dissolution medium will exhibit faster dissolution profiles. The dissolution test, when designed with an understanding of these physicochemical properties, serves as a sensitive tool for evaluating the impact of formulation variables on drug release.

Preclinical Pharmacokinetic and Pharmacodynamic Research Models

Pharmacokinetic Modeling and Simulation

The development of robust pharmacokinetic models is crucial for understanding the disposition of a drug within the body, predicting its behavior under various conditions, and informing dosing strategies.

Mathematical models have been instrumental in characterizing the pharmacokinetic profile of clindamycin (B1669177) following the administration of its prodrugs. These models often utilize a compartmental approach to describe the drug's movement through various physiological compartments. For instance, a one-compartment model with first-order absorption and elimination has been successfully used to describe the plasma concentrations of clindamycin after oral administration in human studies. mdpi.com

Population pharmacokinetic (PopPK) models are particularly valuable as they can account for variability between individuals. A PopPK model for orally administered clindamycin in patients with prosthetic joint infections utilized a one-compartment model with first-order absorption and elimination to describe the data effectively. mdpi.com Such models allow for simulations to be run to assess the probability of achieving target therapeutic concentrations under different dosing regimens.

Non-compartmental analysis (NCA) offers a more direct method for determining key pharmacokinetic parameters without assuming a specific compartmental model structure. This approach is widely used in preclinical and clinical studies to assess drug exposure.

A study evaluating a novel oral suspension of clindamycin in a pediatric porcine model utilized non-compartmental analysis to determine its pharmacokinetic parameters and relative bioavailability. researchgate.net The plasma concentration-time data was analyzed to calculate key metrics such as the area under the concentration-time curve (AUC) and the maximum concentration (Cmax). researchgate.net This approach provides essential information on the extent and rate of drug absorption from a specific formulation. researchgate.net

Table 1: Pharmacokinetic Parameters of Clindamycin in Piglets Following Oral Administration of Two Formulations (Non-Compartmental Analysis)

| Parameter | Test Formulation (Clindamycin-Amberlite Complex) | Reference Formulation (Clindamycin Palmitate Hydrochloride) |

| AUCinfinity (h*µg/mL) | 7.27 | 9.21 |

| Cmax (µg/mL) | 1.83 | 2.54 |

| Tmax (h) | 1.5 | 2.0 |

| Relative Bioavailability (%) | 78.8 | 100 |

Data derived from a study in a pediatric porcine model. researchgate.net

Preclinical Pharmacokinetic Studies in Animal Models

Animal models are indispensable for elucidating the pharmacokinetic properties of a drug before human trials. Rats and porcine models are commonly used in preclinical research due to their physiological and anatomical similarities to humans in certain aspects.

Preclinical studies have provided insights into the ADME properties of clindamycin and its prodrugs.

Absorption: Following oral administration, clindamycin palmitate is readily hydrolyzed in the gastrointestinal tract, and the active clindamycin is absorbed. drugs.com Studies in dogs have shown that approximately 90% of an oral dose of clindamycin is absorbed. merckvetmanual.com A study on the percutaneous absorption of clindamycin in pigs and rats demonstrated that the antibiotic can be retained in the skin and released into the bloodstream. nih.gov

Distribution: Clindamycin is widely distributed into most tissues. merckvetmanual.com In cats, tissue-to-serum concentration ratios were found to be greater than one in many tissues, with the highest concentrations observed in the lungs. nih.gov It can also accumulate in polymorphonuclear white blood cells and alveolar macrophages. merckvetmanual.com

Metabolism: The liver is the primary site of metabolism for clindamycin, where it is altered into both active and inactive metabolites. merckvetmanual.com In vitro studies using human liver and intestinal microsomes have indicated that clindamycin is predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP3A5. drugs.com This process forms clindamycin sulfoxide (B87167) and N-desmethylclindamycin. drugs.com

Excretion: Clindamycin and its metabolites are excreted in both urine and feces. merckvetmanual.com

Clindamycin palmitate is designed as a prodrug to improve palatability and is rapidly converted to the active clindamycin in vivo. patsnap.com Pharmacokinetic studies have consistently shown that after administration of clindamycin palmitate, peak serum concentrations of the active clindamycin are reached quickly, indicating a rapid hydrolysis of the palmitate ester. pfizermedical.comnih.gov

A study in a rat model investigating the bioavailability of clindamycin during peritoneal dialysis highlighted the importance of the conversion of the phosphate (B84403) ester prodrug to the active compound for biological activity. nih.gov While this study focused on the phosphate prodrug, it underscores the critical nature of the hydrolysis step for the efficacy of clindamycin prodrugs.

Studies on drug accumulation and elimination half-life are crucial for determining appropriate dosing intervals.

Elimination Half-Life: The elimination half-life of clindamycin has been determined in various species. In dogs, the mean elimination half-life after intravenous administration of clindamycin hydrochloride was reported to be 194.6 minutes. researchgate.net In humans, the average serum half-life after doses of clindamycin palmitate hydrochloride is approximately two to two and a half hours in pediatric patients and can be slightly longer in adults. nih.gov

In Vitro and Ex Vivo Pharmacodynamic Research

Mechanistic Studies of Clindamycin (Active Moiety) Action on Ribosomal Subunits

Clindamycin, the active moiety of Clindamycin B Palmitate, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. rcsb.org Specifically, clindamycin binds to the 50S subunit of the bacterial ribosome. youtube.compatsnap.comstudy.com This binding occurs within the peptidyl transferase center (PTC), a critical region of the ribosome. rcsb.orgmdpi.com

Structural studies have revealed that clindamycin interacts with the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. rcsb.orgdrugbank.com The binding site is located near the entrance of the polypeptide exit tunnel, where newly synthesized proteins emerge from the ribosome. rcsb.orgpatsnap.com Clindamycin's interaction involves the formation of hydrogen bonds and van der Waals contacts with specific nucleotides of the 23S rRNA, such as A2058, A2059, G2505, C2452, and U2506. rcsb.org By positioning itself in this strategic location, clindamycin interferes with the correct positioning of transfer RNA (tRNA) molecules in the acceptor (A-site) and peptidyl (P-site) sites of the ribosome, which is essential for the elongation of the polypeptide chain. rcsb.orgmdpi.com

The molecular structure of clindamycin is thought to resemble the ends of certain tRNA molecules, allowing it to act as a structural analog and competitively inhibit key ribosomal functions. drugbank.com This precise interaction with the 50S ribosomal subunit is the foundational step in its mechanism of inhibiting bacterial protein synthesis. youtube.comtimeofcare.com

Research on Bacterial Protein Synthesis Inhibition by Clindamycin

The binding of clindamycin to the 50S ribosomal subunit directly leads to the inhibition of bacterial protein synthesis. study.comtimeofcare.com This inhibition is primarily bacteriostatic, meaning it halts bacterial growth and replication rather than directly killing the cells. patsnap.com The mechanism of inhibition involves interference with several key steps of translation.

One primary effect is the blockage of the translocation process. youtube.combasicmedicalkey.com After a peptide bond is formed, the ribosome must move along the messenger RNA (mRNA) to read the next codon. Clindamycin obstructs this movement, effectively stalling the ribosome and halting the elongation of the new protein. patsnap.combasicmedicalkey.com It physically blocks the ribosomal exit tunnel, preventing the nascent polypeptide chain from passing through. patsnap.com

Furthermore, clindamycin interferes with the peptidyl transferase reaction itself, which is the formation of peptide bonds between amino acids. rcsb.orgbasicmedicalkey.com By occupying the PTC and interfering with the binding of aminoacyl-tRNA, it prevents the addition of new amino acids to the growing peptide chain. rcsb.orgmdpi.com This disruption of essential protein production prevents bacteria from growing, replicating, or producing toxins. youtube.comtimeofcare.com

| Inhibitory Action | Description | Ribosomal Site of Action | Consequence |

|---|---|---|---|

| Binding to Ribosome | Clindamycin binds to the 23S rRNA of the 50S ribosomal subunit. drugbank.com | Peptidyl Transferase Center (PTC) mdpi.com | Initiates the cascade of inhibitory effects. |

| Interference with tRNA Positioning | Disrupts the proper placement of tRNA molecules at the A- and P-sites. rcsb.org | A-site and P-site rcsb.org | Prevents correct codon recognition and amino acid transfer. |

| Blockage of Translocation | Prevents the ribosome from moving along the mRNA to the next codon. youtube.combasicmedicalkey.com | Ribosomal Exit Tunnel patsnap.com | Halts the elongation of the polypeptide chain. |

| Inhibition of Peptidyl Transferase | Blocks the formation of peptide bonds between amino acids. basicmedicalkey.com | Peptidyl Transferase Center (PTC) rcsb.org | Stops the growth of the new protein. |

Molecular Basis of Cross-Resistance Patterns with Other Lincosamides, Macrolides, and Streptogramin B

A significant aspect of clindamycin resistance is its frequent association with resistance to macrolides (e.g., erythromycin) and streptogramin B antibiotics. nih.gov This phenomenon is known as the MLSB resistance phenotype. nih.govmicrobiologyjournal.org The molecular basis for this cross-resistance lies in the overlapping binding sites of these three antibiotic classes on the bacterial ribosome and the shared mechanisms that bacteria develop to defend against them. nih.gov

All three classes of antibiotics bind to the 50S ribosomal subunit in close proximity within the peptidyl transferase center. mdpi.comnih.gov Therefore, a modification at this target site can reduce the binding affinity of all three drug types, conferring resistance to the entire group. nih.gov

The most common mechanism mediating MLSB resistance is the modification of the ribosomal target site by enzymes encoded by erm (erythromycin ribosomal methylase) genes. mdpi.comtobreg.org These enzymes, which are often carried on mobile genetic elements like plasmids, add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058) in the 23S rRNA. mdpi.comnih.gov This methylation alters the conformation of the binding pocket, which significantly reduces the binding affinity of macrolides, lincosamides, and streptogramin B, leading to resistance. nih.gov

The expression of erm genes can be either constitutive or inducible. tobreg.orgnih.gov

Constitutive MLSB (cMLSB) resistance: The methylase enzyme is constantly produced, making the bacteria resistant to both erythromycin (B1671065) and clindamycin at all times. nih.govmicrobiologyjournal.org

Inducible MLSB (iMLSB) resistance: The methylase is only produced in the presence of an inducing agent, typically a macrolide like erythromycin. microbiologyjournal.orgtobreg.org In the absence of an inducer, these bacteria appear susceptible to clindamycin in vitro. However, exposure to a macrolide can trigger the expression of the erm gene, leading to clindamycin resistance and potential therapeutic failure. nih.govmicrobiologyjournal.org

MSB Phenotype: This phenotype shows resistance to macrolides and streptogramin B but susceptibility to clindamycin. It is often mediated by an efflux pump mechanism, encoded by genes like msrA, which actively removes macrolides from the cell but does not affect lincosamides. nih.govscispace.com

| Phenotype | Description | Common Genetic Determinant | Resistance Profile |

|---|---|---|---|

| Constitutive (cMLSB) | Bacteria are resistant to both erythromycin and clindamycin. nih.gov | erm genes (constitutively expressed) tobreg.org | Resistant to Macrolides, Lincosamides, Streptogramin B |

| Inducible (iMLSB) | Bacteria appear susceptible to clindamycin but become resistant upon exposure to an inducer like erythromycin. microbiologyjournal.org | erm genes (inducibly expressed) tobreg.org | Resistant to Macrolides; Inducibly resistant to Lincosamides and Streptogramin B |

| MSB Phenotype | Bacteria are resistant to erythromycin but remain susceptible to clindamycin. nih.gov | msr genes (efflux pump) scispace.com | Resistant to Macrolides and Streptogramin B; Susceptible to Lincosamides |

Genotypic and Phenotypic Analysis of Resistance Mechanisms (e.g., 23S rRNA Mutation)

Investigating clindamycin resistance involves both phenotypic tests that observe the bacteria's behavior and genotypic analyses that identify the specific genetic determinants of resistance. plos.org

Phenotypic Analysis: The most common method for identifying inducible clindamycin resistance in a clinical laboratory setting is the double-disk diffusion test, or "D-test". plos.orgbrieflands.com This test involves placing an erythromycin disk and a clindamycin disk in close proximity on an agar (B569324) plate inoculated with the bacteria. plos.org If the bacterium has the iMLSB phenotype, the erythromycin will induce the production of the methylase enzyme. This results in a flattening of the circular zone of inhibition around the clindamycin disk, creating a characteristic "D" shape. brieflands.complos.org This indicates that the organism is inducibly resistant to clindamycin and that the drug may not be effective in treatment. plos.org

Genotypic Analysis: Genotypic methods provide a more definitive identification of the resistance mechanism by detecting the specific genes or mutations responsible. nih.gov

erm Gene Detection: Polymerase chain reaction (PCR) is widely used to detect the presence of erm genes, such as ermA, ermB, and ermC, which are the primary mediators of MLSB resistance. scispace.complos.org The prevalence of these genes can vary geographically and among different bacterial species. scispace.com

23S rRNA Mutation Analysis: Another key mechanism of resistance is a mutation in the 23S rRNA gene itself, at or near the antibiotic binding site. nih.govnih.gov Mutations at positions A2058 and A2059 are particularly common and can confer high-level resistance to macrolides and variable resistance to clindamycin. nih.govasm.org For example, the A2058G mutation is known to result in bacterial resistance to clindamycin. nih.govresearchgate.net Molecular dynamics simulations suggest this mutation alters the binding of clindamycin, preventing it from effectively blocking the polypeptide exit tunnel. nih.govresearchgate.net These mutations can be detected through gene sequencing. nih.gov

| Genotype | Mechanism | Associated Phenotype | Detection Method |

|---|---|---|---|

| ermA, ermB, ermC | Ribosomal methylation of 23S rRNA. scispace.com | iMLSB or cMLSBnih.gov | PCR, D-test plos.org |

| msrA | Efflux pump for macrolides. scispace.com | MSBnih.gov | PCR plos.org |